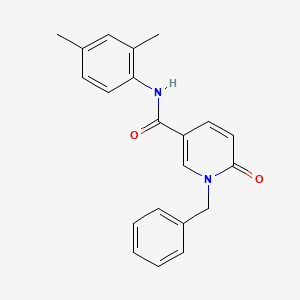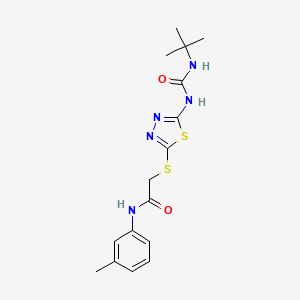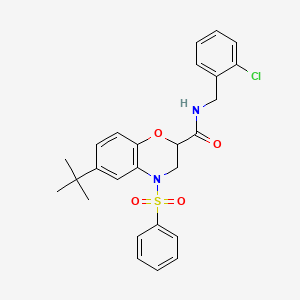![molecular formula C24H22N2O5S B11247398 4-(phenylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11247398.png)
4-(phenylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(phenylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a benzoxazine ring, a phenylsulfonyl group, and a prop-2-en-1-yloxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate amine with formaldehyde and phenol derivatives under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Prop-2-en-1-yloxyphenyl Moiety: This step involves the reaction of the benzoxazine intermediate with allyl chloride in the presence of a base to form the prop-2-en-1-yloxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the benzoxazine ring or the phenylsulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzoxazine ring or the prop-2-en-1-yloxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the phenylsulfonyl group.
Reduction: Reduced forms of the benzoxazine ring or phenylsulfonyl group.
Substitution: Substituted derivatives at the benzoxazine ring or prop-2-en-1-yloxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the formation of thermally stable and mechanically robust materials.
Biology
In biological research, the compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In the industrial sector, the compound is used in the production of high-performance coatings, adhesives, and composites. Its thermal stability and mechanical properties make it ideal for applications requiring durable and resilient materials.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can participate in redox reactions, while the benzoxazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(phenylsulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the prop-2-en-1-yloxyphenyl group.
4-(phenylsulfonyl)-N-[3-(methoxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Contains a methoxy group instead of the prop-2-en-1-yloxy group.
4-(phenylsulfonyl)-N-[3-(ethoxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Contains an ethoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
The presence of the prop-2-en-1-yloxyphenyl group in 4-(phenylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide imparts unique properties, such as enhanced reactivity and the ability to form cross-linked networks. This makes it particularly valuable in applications requiring high-performance materials.
Properties
Molecular Formula |
C24H22N2O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(3-prop-2-enoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H22N2O5S/c1-2-15-30-19-10-8-9-18(16-19)25-24(27)23-17-26(21-13-6-7-14-22(21)31-23)32(28,29)20-11-4-3-5-12-20/h2-14,16,23H,1,15,17H2,(H,25,27) |
InChI Key |
WFBCMLPULSONIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11247318.png)
![(4-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11247325.png)
![3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11247328.png)
![3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B11247336.png)
![N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine](/img/structure/B11247341.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11247345.png)
![Cyclohexyl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B11247357.png)
![6-methyl-N-(4-methylphenyl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11247361.png)
![1,1'-[6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11247366.png)


![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11247374.png)


